(2Z,6E)-3-Methyl-2,6-decadienoic acid ethyl ester
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Overview
Description
(2Z,6E)-3-Methyl-2,6-decadienoic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a conjugated diene system and a methyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-3-Methyl-2,6-decadienoic acid ethyl ester typically involves the esterification of (2Z,6E)-3-Methyl-2,6-decadienoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(2Z,6E)-3-Methyl-2,6-decadienoic acid+EthanolH2SO4(2Z,6E)-3-Methyl-2,6-decadienoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-3-Methyl-2,6-decadienoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
(2Z,6E)-3-Methyl-2,6-decadienoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (2Z,6E)-3-Methyl-2,6-decadienoic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The conjugated diene system may also interact with biological receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Found in pineapple oil, used in flavorings.
Isopentyl acetate:
Uniqueness
(2Z,6E)-3-Methyl-2,6-decadienoic acid ethyl ester is unique due to its conjugated diene system and specific methyl substitution, which impart distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable in specialized applications, particularly in research and industrial settings.
Properties
Molecular Formula |
C13H22O2 |
---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
ethyl (2Z,6E)-3-methyldeca-2,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-4-6-7-8-9-10-12(3)11-13(14)15-5-2/h7-8,11H,4-6,9-10H2,1-3H3/b8-7+,12-11- |
InChI Key |
GJGNNRLBJVBMEH-MDFXNHGISA-N |
Isomeric SMILES |
CCC/C=C/CC/C(=C\C(=O)OCC)/C |
Canonical SMILES |
CCCC=CCCC(=CC(=O)OCC)C |
Origin of Product |
United States |
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